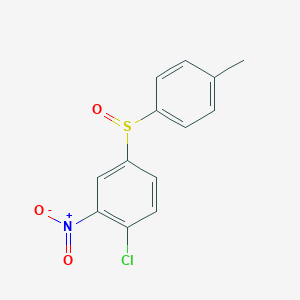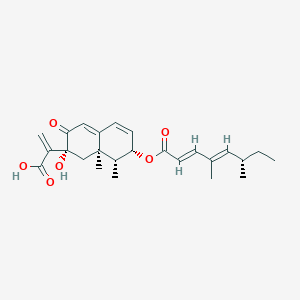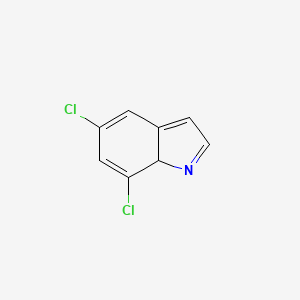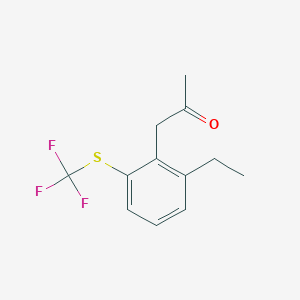
(R,E)-N-(3-bromo-4-chlorobenzylidene)-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,E)-N-(3-bromo-4-chlorobenzylidene)-2-methylpropane-2-sulfinamide is an organic compound that features both bromine and chlorine substituents on a benzylidene moiety, along with a sulfinamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-N-(3-bromo-4-chlorobenzylidene)-2-methylpropane-2-sulfinamide typically involves the condensation of 3-bromo-4-chlorobenzaldehyde with 2-methylpropane-2-sulfinamide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The sulfinamide group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylidene moiety can be reduced to a benzyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (R,E)-N-(3-bromo-4-chlorobenzylidene)-2-methylpropane-2-sulfinamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. The presence of halogen atoms can enhance its interaction with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for drug development. The sulfinamide group is known for its bioactive properties, and modifications to the benzylidene moiety can lead to compounds with therapeutic potential.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of (R,E)-N-(3-bromo-4-chlorobenzylidene)-2-methylpropane-2-sulfinamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- (R,E)-N-(3-bromo-4-fluorobenzylidene)-2-methylpropane-2-sulfinamide
- (R,E)-N-(3-chloro-4-methylbenzylidene)-2-methylpropane-2-sulfinamide
- (R,E)-N-(3-iodo-4-chlorobenzylidene)-2-methylpropane-2-sulfinamide
Uniqueness
(R,E)-N-(3-bromo-4-chlorobenzylidene)-2-methylpropane-2-sulfinamide is unique due to the specific combination of bromine and chlorine substituents, which can influence its reactivity and biological activity. The sulfinamide group also adds to its distinct chemical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H13BrClNOS |
|---|---|
Peso molecular |
322.65 g/mol |
Nombre IUPAC |
(R)-N-[(3-bromo-4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C11H13BrClNOS/c1-11(2,3)16(15)14-7-8-4-5-10(13)9(12)6-8/h4-7H,1-3H3/t16-/m1/s1 |
Clave InChI |
WIUCYTBMMSVNIU-MRXNPFEDSA-N |
SMILES isomérico |
CC(C)(C)[S@@](=O)N=CC1=CC(=C(C=C1)Cl)Br |
SMILES canónico |
CC(C)(C)S(=O)N=CC1=CC(=C(C=C1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


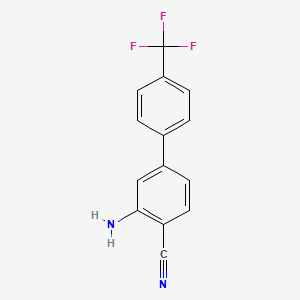
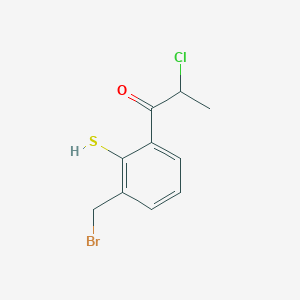
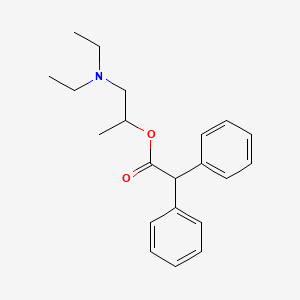
![[(1R,2S,5R,8R,9R,10S,11R,12R,13S,14R,15R,16R)-11-acetyloxy-7-ethyl-2,12,14-trihydroxy-5-methyl-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-12-yl]methyl benzoate](/img/structure/B14076898.png)
![1-Pyrrolidinecarboxylic acid, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-oxo-, [(4S)-4-(1-methylethenyl)-1-cyclohexen-1-yl]methyl ester](/img/structure/B14076905.png)
